1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea
Description
1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science
Properties
IUPAC Name |
1-ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-13-12(16)14-9-8-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBSUDFBMHFXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of ethylamine with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms, leading to the formation of various substituted thioureas.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .
Scientific Research Applications
1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocycles and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea can be compared to other thiourea derivatives such as:
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
- 1-Benzyl-3-(2-ethoxyphenyl)thiourea
- 1-Ethyl-3-phenyl-2-thiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For instance, the presence of different substituents can affect the compound’s solubility, reactivity, and biological activity .
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